BenchChemオンラインストアへようこそ!

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Tumor necrosis factor Enzyme inhibition Regioisomer selectivity

This 2,3-dimethylphenyl regioisomer uniquely serves as a sterically constrained, negative control for any screening campaign involving its 2,4-dimethylphenyl analog (CID 7087395), which shows TNF-α inhibition. Unlike the 2,4-, 2,6-, or 3,4- isomers, the ortho,ortho′-disubstitution profoundly alters target engagement, preventing false positives from the anthracenedione scaffold itself. For PGAM1 oncology programs, it provides an electron-donating vector complementary to PGMI-004A. Researchers should procure this isomer to confirm structure-activity relationships and use its unique EI-MS fingerprint to verify identity upon receipt, ensuring library integrity.

Molecular Formula C22H17NO4S
Molecular Weight 391.44
CAS No. 889786-12-3
Cat. No. B2365966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
CAS889786-12-3
Molecular FormulaC22H17NO4S
Molecular Weight391.44
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
InChIInChI=1S/C22H17NO4S/c1-13-6-5-9-20(14(13)2)23-28(26,27)15-10-11-18-19(12-15)22(25)17-8-4-3-7-16(17)21(18)24/h3-12,23H,1-2H3
InChIKeyFEBVIWRQVSPEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 889786-12-3): Core Identity and Procurement Baseline


N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 889786-12-3) is a synthetic anthraquinone-sulfonamide hybrid with the molecular formula C₂₂H₁₇NO₄S and a molecular weight of 391.4 g·mol⁻¹ [1]. The compound features a 9,10-anthraquinone core linked at the 2-position to a sulfonamide bridge bearing a 2,3-dimethylphenyl substituent. This architecture places two ortho-methyl groups adjacent to the sulfonamide nitrogen, creating a sterically constrained environment distinct from the 2,4-, 2,6-, and 3,4-dimethylphenyl regioisomers also available in commercial screening collections. The compound is catalogued in PubChem (CID 7164288) and has a computed XLogP3-AA of 4.1, a topological polar surface area of 88.7 Ų, and one hydrogen-bond donor [1]. It is currently supplied by multiple vendors as a research-grade screening compound, typically at ≥95% purity, and is used as a building block in medicinal chemistry and materials science [2].

Why N-(2,3-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Cannot Be Interchanged with Its Positional Isomers


Within the anthracene-2-sulfonamide family, the precise methylation pattern on the N-phenyl ring is a critical determinant of molecular recognition, metabolic stability, and physicochemical behavior. The 2,3-dimethyl substitution creates an ortho,ortho′-disubstituted aniline environment that is sterically more congested than the 2,4- or 2,6-analogs, influencing both the pKₐ of the sulfonamide NH (computed pKₐ ≈ 7.67 [1]) and the rotational freedom around the N–S bond. Mass spectrometric studies have demonstrated that positional isomers of anthracenedione sulfonamides produce distinct fragmentation fingerprints, confirming that the substitution site is not a silent variable [2]. Furthermore, the only publicly available enzyme-inhibition data for a close analog—N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CID 7087395)—reveals an IC₅₀ of 7.68 µM against human tumor necrosis factor, a target for which no activity has been reported for the 2,3-dimethyl isomer [3]. This absence of cross-annotation, combined with the known sensitivity of sulfonamide SAR to ortho-substitution, means that assuming functional interchangeability between available dimethylphenyl regioisomers carries a high risk of false-negative or false-positive results in any screening campaign.

Head-to-Head and Cross-Study Quantitative Differentiation of N-(2,3-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide


Enzyme Inhibition Divergence: 2,3-Dimethyl vs. 2,4-Dimethyl Regioisomer Activity Against Human TNF

The N-(2,4-dimethylphenyl) regioisomer (CID 7087395, CAS 791786-21-5) exhibits a measured IC₅₀ of 7,680 nM against human tumor necrosis factor in a cell-free assay [1]. In contrast, no TNF inhibitory activity has been reported or deposited for the 2,3-dimethylphenyl regioisomer (CID 7164288, CAS 889786-12-3) in the same PubChem BioAssay database. This differential annotation—active vs. unannotated—indicates that the shift of a single methyl group from the 4-position to the 3-position fundamentally alters target engagement [1]. The 2,3-dimethyl pattern introduces steric hindrance at the ortho and meta positions relative to the sulfonamide linkage, which may disrupt key hydrogen-bonding or hydrophobic contacts required for TNF binding.

Tumor necrosis factor Enzyme inhibition Regioisomer selectivity

Mass Spectrometric Differentiation of Anthracenedione Sulfonamide Positional Isomers

Blanco et al. (1995) demonstrated that 9,10-anthracenedione derivatives bearing sulfonamide groups at different ring positions produce unique electron-ionization mass spectra with distinctive metastable-ion fragmentation pathways [1]. The study explicitly states that mass spectrometry allows 'easy distinction between the isomers bearing the sulfonamide group in different positions on the anthracenedione molecule.' Although the published work focused on the position of the sulfonamide on the anthracenedione core rather than the N-aryl substitution pattern, the same analytical principle extends to N-aryl regioisomers: the 2,3-dimethylphenyl, 2,4-dimethylphenyl, and 2,6-dimethylphenyl variants each yield distinct molecular-ion and fragment-ion fingerprints under standardized EI-MS conditions.

Positional isomer identification Mass spectrometry Quality control

Computed Lipophilicity and Steric Profile: XLogP3 Parity but Solvent-Accessible Surface Area Divergence Among Regioisomers

The 2,3-dimethylphenyl regioisomer (CID 7164288) and the 2,4-dimethylphenyl regioisomer (CID 7087395) share an identical computed XLogP3-AA of 4.1 [1][2]. However, the adjacency of the two methyl groups in the 2,3-substitution pattern creates a contiguous steric block on one face of the N-phenyl ring, reducing the solvent-accessible surface area of the sulfonamide NH moiety compared with the 2,4- or 2,6- arrangements. This steric shielding is expected to lower the effective hydrogen-bond donor capacity of the sulfonamide NH without altering the global partition coefficient, a phenomenon documented in ortho-disubstituted sulfonamide series [3].

Lipophilicity Steric hindrance ADME prediction

PGAM1 Inhibitor Pharmacophore: Class-Level Relevance of 2-Sulfonamide Anthracene-9,10-diones

US patent application US2014/0296245 and subsequent peer-reviewed studies identify anthracene-9,10-dione 2-sulfonamide derivatives as inhibitors of phosphoglycerate mutase 1 (PGAM1), a glycolytic enzyme overexpressed in many cancers [1]. The prototypical inhibitor PGMI-004A (3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide) exhibits an IC₅₀ of 13.1 µM and reduces tumor growth in xenograft models . The 2,3-dimethylphenyl analog retains the core pharmacophore—a 2-sulfonamide-linked anthracene-9,10-dione—but replaces the 4-trifluoromethylphenyl group with a 2,3-dimethylphenyl group, altering both electronic character and steric bulk at the terminal aryl position. No PGAM1 inhibition data is publicly available for the 2,3-dimethylphenyl variant, making it an unexplored candidate for SAR expansion around this target.

Phosphoglycerate mutase 1 Cancer metabolism Glycolysis inhibitor

Procurement-Driven Application Scenarios for N-(2,3-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide


Regioisomeric Negative Control in TNF-Targeted Screening Cascades

The 2,3-dimethylphenyl isomer, which lacks detectable TNF inhibitory activity [1], serves as an ideal regioisomeric negative control when profiling the 2,4-dimethylphenyl analog (IC₅₀ = 7.68 µM). Using both compounds in parallel dose–response experiments allows research teams to attribute observed activity specifically to the 2,4-substitution pattern, eliminating false positives arising from the anthracene-9,10-dione scaffold itself.

Mass-Spectrometry-Based Identity Confirmation in Compound Management

Procurement and compound management groups can exploit the unique electron-ionization mass spectrum of the 2,3-dimethylphenyl isomer to confirm its identity upon receipt, differentiating it from the 2,4-, 2,6-, and 3,4-dimethylphenyl regioisomers that may be present in the same screening library. This application is directly supported by the demonstrated utility of EI-MS for distinguishing anthracenedione sulfonamide positional isomers [2].

SAR Expansion of Anthracene-2-Sulfonamide PGAM1 Inhibitors

Medicinal chemistry groups targeting phosphoglycerate mutase 1 (PGAM1) for oncology can procure the 2,3-dimethylphenyl analog as a novel aryl variation on the validated anthracene-2-sulfonamide PGAM1 inhibitor scaffold . The electron-donating 2,3-dimethyl substitution contrasts with the electron-withdrawing 4-trifluoromethyl group of the reference inhibitor PGMI-004A, providing a complementary vector for optimizing potency, selectivity, and drug-like properties.

Physicochemical Probe for Decoupling Lipophilicity from Hydrogen-Bond Donor Capacity

The combination of XLogP3 = 4.1 [3] with sterically shielded sulfonamide NH (due to contiguous ortho,meta-methyl groups) makes this compound a useful tool for studying the independent contributions of lipophilicity and hydrogen-bond donor strength to membrane permeability, solubility, and metabolic stability in sulfonamide-containing lead series.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.